9,9-Didecyl-2,7-diiodofluorene
Description
Overview of Fluorene (B118485) Derivatives in Conjugated Polymer Science
Fluorene, a polycyclic aromatic hydrocarbon, forms the backbone of a class of polymers known as polyfluorenes. These polymers are characterized by a linear chain of fluorene units, creating a conjugated system that imparts remarkable optical and electrical properties, such as efficient photoluminescence. wikipedia.org The versatility of fluorene chemistry allows for the synthesis of a wide array of derivatives by substituting hydrogen atoms with various chemical groups. This tunability enables the precise control of the polymer's properties, including the emission color, which can span the entire visible spectrum. wikipedia.org
The aromatic nature of fluorene makes it an excellent component for conducting polymers, capable of stabilizing and conducting electrical charges. wikipedia.org Early research in the 1980s demonstrated that fluorene could be electropolymerized to form conjugated films with notable conductivity. wikipedia.org The introduction of alkyl chains at the C9 position of the fluorene unit enhances the solubility and processability of these polymers, a crucial factor for their application in devices. iitk.ac.inacs.org This modification, however, can sometimes lead to aggregation phenomena, which can affect device performance by causing red-shifted fluorescence. acs.org
Fluorene-based polymers are actively being investigated for a range of applications, including:
Organic Light-Emitting Diodes (OLEDs) wikipedia.orgresearchgate.net
Field-Effect Transistors (FETs) wikipedia.org
Plastic Solar Cells wikipedia.org
Organic electronic applications wikipedia.org
Strategic Importance of 9,9-Didecyl-2,7-diiodofluorene as a Versatile Monomer
The compound this compound holds a position of strategic importance in the synthesis of advanced materials. Its structure, featuring two long decyl chains at the 9-position and iodine atoms at the 2 and 7 positions, makes it an ideal monomer for creating well-defined polymers. The long alkyl chains confer excellent solubility in common organic solvents, a critical property for solution-based processing and fabrication of thin-film devices. ucf.edu
The iodine atoms at the 2 and 7 positions are key to its versatility. These positions are highly reactive and serve as handles for various cross-coupling reactions, which are fundamental to the synthesis of conjugated polymers. These reactions allow for the precise construction of polymer backbones with alternating electron-donating and electron-accepting units, a common strategy for tuning the electronic and optical properties of the resulting materials. wikipedia.org
The primary application of this compound is as a building block for synthesizing semiconducting polymers used in organic electronics. The resulting polymers often exhibit high charge-carrier mobility and excellent electroluminescent properties, making them suitable for use in OLEDs and organic photovoltaic (OPV) devices.
Current Research Landscape and Academic Significance of Fluorene-Based Systems
The academic and industrial interest in fluorene-based systems remains high, driven by their potential to revolutionize organic electronics. Current research focuses on several key areas, including the synthesis of novel fluorene copolymers, the investigation of their photophysical properties, and the development of new polymerization techniques.
Synthesis and Polymerization:
Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions like Suzuki and Stille coupling, have enabled the creation of a vast library of fluorene-based polymers with tailored properties. wikipedia.orgmdpi.comacs.orgtandfonline.comrsc.org The Yamamoto coupling reaction is another widely used method for synthesizing polyfluorene derivatives. iitk.ac.inacs.orgsioc-journal.cn More recently, mechanochemical methods, such as ball milling for Suzuki polymerization, have been explored as a facile and solvent-free route to produce these polymers. tandfonline.com
Photophysical Properties and Applications:
Fluorene polymers are renowned for their strong blue-light emission, a crucial component for full-color displays. acs.orgtandfonline.com Researchers are actively exploring how to control and stabilize this emission, as issues like aggregation-induced red-shifting can impact device performance. acs.org The photophysical behavior of these polymers is studied in both solution and solid-state to understand the influence of interchain interactions on their properties. acs.org Beyond OLEDs, fluorene-based polymers are being investigated for their use in chemical sensors, with studies showing their potential for detecting nitroaromatic compounds. nih.gov
Academic Significance:
Properties
Molecular Formula |
C33H48I2 |
|---|---|
Molecular Weight |
698.5 g/mol |
IUPAC Name |
9,9-didecyl-2,7-diiodofluorene |
InChI |
InChI=1S/C33H48I2/c1-3-5-7-9-11-13-15-17-23-33(24-18-16-14-12-10-8-6-4-2)31-25-27(34)19-21-29(31)30-22-20-28(35)26-32(30)33/h19-22,25-26H,3-18,23-24H2,1-2H3 |
InChI Key |
WBQYFFGFADIEEC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC1(C2=C(C=CC(=C2)I)C3=C1C=C(C=C3)I)CCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCC1(C2=C(C=CC(=C2)I)C3=C1C=C(C=C3)I)CCCCCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies for 9,9 Didecyl 2,7 Diiodofluorene and Its Precursors
Direct Synthesis Routes to 9,9-Didecyl-2,7-diiodofluorene
The direct synthesis of this compound typically involves a two-step process: the dialkylation of fluorene (B118485) at the C9 position, followed by electrophilic iodination at the electron-rich 2 and 7 positions. However, the true synthetic utility of the diiodinated fluorene core lies in its subsequent functionalization through various cross-coupling and substitution reactions. The following sections detail the primary coupling strategies where diiodinated fluorenes act as crucial substrates.
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in modern organic synthesis and is extensively used to polymerize fluorene monomers. wikipedia.org In this context, this compound serves as a key building block (an organohalide partner) for creating polyfluorenes and other conjugated materials. vulcanchem.com The reaction couples the diiodofluorene with an aryl- or vinyl-boronic acid or boronic ester in the presence of a palladium catalyst and a base. wikipedia.org
The reactivity of the halide in Suzuki coupling generally follows the trend I > Br > Cl, making diiodo derivatives highly reactive substrates. wikipedia.org This high reactivity allows for milder reaction conditions compared to their dibromo or dichloro counterparts. These protocols are instrumental in synthesizing a wide array of fluorene-based polymers for devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).
Table 1: Representative Suzuki-Miyaura Coupling Reaction Parameters
| Aryl Halide | Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|---|
| Aryl Iodide/Bromide | Arylboronic Acid | Pd(OAc)₂ | RuPhos | Na₂CO₃ | Ethanol | 85 |
| Aryl Halide | Heteroaryltrifluoroborate | Pd₂(dba)₃ | SPhos/XPhos | K₃PO₄ | Dioxane/H₂O | 60-100 |
This table presents generalized conditions from various Suzuki-Miyaura coupling reactions involving aryl halides. nih.govnih.gov
The Ullmann condensation is a classic copper-catalyzed reaction used to form carbon-heteroatom bonds, particularly C-N, C-O, and C-S bonds. magtech.com.cnnih.gov For diiodofluorene derivatives, this reaction is a powerful tool for introducing electron-donating or electron-withdrawing groups at the 2 and 7 positions. For instance, the N-arylation of this compound with aromatic amines like diphenylamine (B1679370) can be achieved using copper bronze and a base at elevated temperatures. ucf.edu
This functionalization is critical for tuning the optoelectronic properties of the fluorene unit. The introduction of diphenylamino groups, for example, enhances the hole-transporting capabilities of the resulting material, making it suitable for use in OLEDs. ucf.educonicet.gov.ar While traditional Ullmann reactions required harsh conditions, modern protocols often use ligands to accelerate the catalysis, allowing for milder temperatures and broader substrate scope. nih.govfrontiersin.org
Halogen-metal exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic species, most commonly an organolithium or organomagnesium (Grignard) reagent. wikipedia.org This reaction is exceptionally useful for functionalizing this compound. The C-I bonds can be selectively converted to C-Li bonds by treatment with an alkyllithium reagent like n-butyllithium (n-BuLi), typically at low temperatures. wikipedia.orgorgsyn.org
The resulting 2,7-dilithio-9,9-didecylfluorene is a potent nucleophile that can react with a wide variety of electrophiles. This "quenching" step allows for the introduction of numerous functional groups. This method forms the basis for synthesizing many key monomeric precursors, as detailed in the following sections. aau.edu.etnih.gov
Table 2: Common Electrophiles Used After Halogen-Metal Exchange
| Electrophile | Reagent Example | Resulting Functional Group |
|---|---|---|
| Borate (B1201080) Ester | Triisopropyl borate | Boronic Acid/Ester |
| Formylating Agent | N,N-Dimethylformamide (DMF) | Aldehyde |
| Carbon Dioxide | CO₂ (gas or solid) | Carboxylic Acid |
Preparative Routes to Key Monomeric Precursors from Fluorene Diiodides
Starting from this compound or its dibromo analogue, several critical monomeric precursors can be synthesized. These precursors are designed to be polymerized via alternative methods to the direct use of the dihalide in cross-coupling reactions.
For use in Suzuki coupling reactions, the diiodo- or dibromofluorene derivative is often converted into a diboronic acid or, more commonly, a diboronic acid pinacol (B44631) ester. aau.edu.et The pinacol esters are generally more stable, easier to handle, and less prone to self-condensation (protodeboronation) than the corresponding boronic acids. ossila.com
The synthesis is typically achieved via a halogen-metal exchange reaction. The dihalofluorene is treated with an alkyllithium reagent to form the dilithiated intermediate. This intermediate is then quenched with an electrophilic borate ester, such as triisopropyl borate or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (the pinacol borate precursor), followed by an acidic workup to yield the desired product. ossila.comchemicalbook.comsigmaaldrich.com These diboronated monomers are highly valuable for polymerization with various dihaloarenes.
Table 3: Synthesis of 9,9-Dialkylfluorene-2,7-diboronic Acid Pinacol Ester
| Starting Material | Reagents | Solvent | Product |
|---|---|---|---|
| 2,7-Dibromo-9,9-dioctylfluorene | 1) n-BuLi, 2) 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | THF | 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) |
This table outlines a general, widely used synthetic route. ossila.comboronmolecular.com
Another important class of fluorene-based monomers is the 9,9-dialkyl-2,7-dicarbaldehydefluorenes. These are precursors for polymers synthesized via the Knoevenagel condensation, a reaction between a carbonyl group and an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH₂ group). aau.edu.etwikipedia.org
The synthesis of the dialdehyde (B1249045) mirrors that of the diboronic acid, starting with a halogen-metal exchange on the 2,7-dihalo-9,9-dialkylfluorene. Instead of a borate ester, the dilithiated intermediate is quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF). aau.edu.et The resulting 9,9-didecylfluorene-2,7-dicarbaldehyde can then be reacted with a bis(nitrile) compound in a Knoevenagel condensation polymerization to yield polymers with cyano-vinylene units, which often exhibit strong electron-accepting properties and red-shifted emission. aau.edu.et
Considerations in Organofluorine Chemistry for Fluorene Synthesis
While this compound contains iodine, the principles of organofluorine chemistry are crucial when considering the synthesis of analogous fluorinated fluorene derivatives. The introduction of fluorine into organic molecules can dramatically alter their physical and chemical properties due to fluorine's high electronegativity and the strength of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry. chinesechemsoc.orgwikipedia.org These properties are known to enhance metabolic stability, lipophilicity, and bioavailability in pharmaceuticals, and to tune the electronic characteristics of materials used in applications like organic electronics. cas.cncas.cn
Synthesizing fluorinated fluorenes requires specialized methods, as naturally occurring organofluorine compounds are extremely rare. cas.cn The strategies can be broadly categorized into electrophilic, nucleophilic, and radical fluorination reactions. chinesechemsoc.org
Electrophilic Fluorination: This approach involves reacting an electron-rich aromatic substrate with a source of electrophilic fluorine ("F+"). For a fluorene core, direct fluorination can be challenging and often requires highly reactive and hazardous reagents. A classic method for introducing fluorine into an aromatic ring is the Balz-Schiemann reaction, which proceeds via a diazonium tetrafluoroborate (B81430) intermediate derived from an amino group. chinesechemsoc.orgcas.cn This would necessitate the synthesis of 2,7-diamino-9,9-didecylfluorene as a precursor.
Nucleophilic Fluorination: This is a more common strategy, particularly for aromatic systems, and involves the displacement of a leaving group (such as a halide or a nitro group) by a nucleophilic fluoride (B91410) source like KF or CsF. chinesechemsoc.org The Swarts reaction is a classic example used to prepare alkyl fluorides from alkyl chlorides or bromides. cas.cn For aryl fluorides, the reaction often requires harsh conditions and aprotic polar solvents to enhance the nucleophilicity of the fluoride ion. The synthesis of a fluorinated fluorene via this route might start from a precursor like 2,7-dibromo- or 2,7-dinitro-9,9-didecylfluorene.
Modern Methods: Contemporary organofluorine chemistry focuses on developing safer and more selective reagents and catalysts. chinesechemsoc.orgcas.cn Late-stage C-H activation to introduce fluorine is a highly sought-after transformation as it avoids the need for pre-functionalized substrates. cas.cn For instance, manganese-catalyzed oxidative C-H bond fluorination using AgF has been reported for sp³ C-H bonds, representing a method for direct incorporation of the fluoride ion. chinesechemsoc.org Such strategies could potentially be adapted for the selective fluorination of the fluorene scaffold. The development of fluorinated building blocks, such as (trifluoromethyl)trimethylsilane (B129416) (CF₃Si(CH₃)₃), also provides a route to incorporate fluoroalkyl groups onto the fluorene core. wikipedia.org
The choice of synthetic strategy for creating a fluorinated fluorene analogue would depend on the desired position of the fluorine atom(s) and the required reaction conditions, balancing reactivity with the stability of the fluorene core, which can be sensitive to harsh reagents. conicet.gov.ar
Table 2: Comparison of General Fluorination Strategies for Aromatic Compounds
| Method | Description | Typical Reagents | Applicability to Fluorene Synthesis | Source |
|---|---|---|---|---|
| Electrophilic Aromatic Substitution (Balz-Schiemann) | Decomposition of an aryl diazonium tetrafluoroborate salt, typically formed from an aniline (B41778) derivative. | NaNO₂, HBF₄ | Requires a 2,7-diaminofluorene (B165470) precursor. A multi-step but well-established route. | chinesechemsoc.orgcas.cn |
| Nucleophilic Aromatic Substitution | Displacement of a good leaving group (e.g., -Cl, -NO₂) on an activated aromatic ring by a fluoride ion. | KF, CsF | Could be applied to 2,7-dichloro or 2,7-dinitro fluorene precursors. Often requires harsh conditions (high temperatures). | chinesechemsoc.org |
| Direct C-H Fluorination | Catalytic activation and replacement of a C-H bond with a C-F bond. A modern, atom-economical approach. | Transition metal catalysts (e.g., Pd, Mn, Cu) with a fluorine source. | Highly desirable for late-stage functionalization but can suffer from selectivity issues on complex molecules. | chinesechemsoc.orgcas.cn |
Table of Compounds
Polymerization and Copolymerization Chemistry of 9,9 Didecyl 2,7 Diiodofluorene
Homopolymerization Pathways Involving 9,9-Didecyl-2,7-diiodofluorene
Homopolymers of 9,9-didecylfluorene, known as poly(9,9-didecylfluorene)s (PFDD), are synthesized from this compound through various metal-catalyzed cross-coupling reactions. These polymers are noted for their strong blue photoluminescence and high charge carrier mobility, making them suitable for applications in organic light-emitting diodes (OLEDs).
The Suzuki-Miyaura cross-coupling reaction is a widely employed method for the synthesis of polyfluorenes. rsc.org This palladium-catalyzed reaction typically involves the coupling of a dihaloarene with an aromatic diboronic acid or its ester. In the context of producing poly(9,9-didecylfluorene), the diiodo monomer, this compound, can be reacted with its corresponding diboronic acid or diboronic ester derivative. However, a more common approach involves the polymerization of 2,7-dibromo-9,9-didecylfluorene with 9,9-didecylfluorene-2,7-diboronic acid bis(pinacol) ester. mdpi.com The principles of this polymerization are directly applicable to the diiodo derivative.
The polymerization is typically carried out in a biphasic system of toluene (B28343) and an aqueous base solution, such as potassium carbonate, with a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. mdpi.com The use of a phase-transfer catalyst can sometimes enhance the reaction rate and yield polymers with higher molecular weights. mdpi.com The resulting poly(9,9-didecylfluorene) exhibits properties desirable for OLED applications, including high photoluminescence efficiency.
A variation of this method is the Suzuki-Miyaura catalyst-transfer polycondensation (SCTP). This technique allows for a more controlled, chain-growth polymerization, leading to polymers with well-defined molecular weights and narrow polydispersity indices (ÐM). rsc.orgmdpi.com While demonstrated with bromo- and triolborate-functionalized fluorene (B118485) monomers, the principles of SCTP are relevant for synthesizing well-defined polyfluorenes from iodo-derivatives as well. rsc.orgmdpi.com
Table 1: Representative Conditions for Suzuki-Miyaura Polymerization of Fluorene Monomers
| Monomers | Catalyst | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| 9,9-dioctyl-fluorene-2,7-bis(pinacol ester of diboronic acid) and 4,7-Bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 85–90 °C | mdpi.com |
| Potassium 2-(7-bromo-9,9-dihexyl-9H-fluorene-2-yl)triolborate | Pd₂(dba)₃•CHCl₃/t-Bu₃P | - | THF/H₂O | -10 °C | rsc.org |
| 2,7-dibromo-9,9-didecylfluorene and 1,3,5-triethynylbenzene | Pd(PPh₃)₄/CuI | Triethylamine | DMF/Triethylamine | 80 °C | mdpi.com |
Nickel(0)-mediated coupling reactions, such as Yamamoto and Grignard-type polymerizations, provide an alternative route for the homopolymerization of this compound. Yamamoto polymerization involves the dehalogenative polycondensation of dihaloaromatic monomers using a zerovalent nickel complex, typically generated in situ from a nickel(II) salt and a reducing agent or by using a pre-formed Ni(0) complex like bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(cod)₂]. umass.edu
Table 2: Comparison of Ni(0)-Mediated Polymerization Conditions for Dihalofluorenes
| Monomer | Nickel Source | Ligand | Solvent | Temperature | Resulting Polymer (Mn) | Reference |
|---|---|---|---|---|---|---|
| 2,7-dibromo-9,9-dihexylfluorene | Ni(cod)₂ | 2,2'-bipyridine (B1663995) | Toluene/DMF | 80 °C | - | umass.edu |
| 2,7-dibromo-9,9-dioctylfluorene | Ni(cod)(dq) | DTBPY | DMF | 80 °C | 13000 | chemrxiv.org |
Design and Synthesis of 9,9-Didecylfluorene-Based Copolymers
Copolymerization of this compound with other comonomers is a powerful strategy to fine-tune the properties of the resulting materials. By incorporating different monomer units into the polymer backbone, characteristics such as the band gap, charge transport properties, and solubility can be systematically modified.
A prevalent strategy in the design of conjugated polymers for organic electronics is the creation of alternating donor-acceptor (D-A) copolymers. core.ac.ukaps.org In these systems, electron-rich (donor) and electron-deficient (acceptor) units are arranged in a regular alternating sequence along the polymer chain. core.ac.uk This architecture facilitates intramolecular charge transfer, which can lead to a reduction in the polymer's band gap and absorption into the visible and near-infrared regions of the electromagnetic spectrum. core.ac.uk
The 9,9-didecylfluorene unit typically acts as the electron donor. By copolymerizing this compound with a suitable electron-accepting comonomer, a wide range of D-A copolymers can be synthesized. researchgate.netresearchgate.net The choice of the acceptor unit is crucial in determining the final properties of the copolymer. The energy levels of the highest occupied molecular orbital (HOMO) are largely determined by the donor moiety (fluorene), while the lowest unoccupied molecular orbital (LUMO) levels are primarily influenced by the acceptor comonomer. researchgate.net This allows for a rational design approach to tailor the electronic properties of the resulting polymer for specific applications, such as organic photovoltaics and photodetectors. aps.orgresearchgate.net The synthesis of these alternating copolymers is most commonly achieved through palladium-catalyzed cross-coupling reactions like Suzuki or Stille polymerizations. aps.orgresearchgate.net
The versatility of this compound allows for its copolymerization with a variety of electroactive units to create materials with specific functionalities.
Poly(fluorene-alt-cyanovinylene) (PF-alt-CV) copolymers are a class of materials that incorporate an electron-withdrawing cyanovinylene moiety into the polymer backbone. The synthesis of these copolymers can be achieved through a palladium-catalyzed Heck coupling reaction. mdpi.com This reaction involves the coupling of an aryl halide (in this case, this compound) with an alkene (a divinyl comonomer). The presence of the electron-withdrawing cyano group on the vinylene unit enhances the electron-accepting nature of this segment, leading to a D-A copolymer architecture. The resulting poly(9,9-didecylfluorene-alt-cyanovinylene)s are expected to exhibit interesting optical and electronic properties due to the alternating donor-acceptor structure.
Integration with Specific Electroactive Comonomers:
Poly(fluorene-alt-phenylenevinylene) Derivatives
Alternating copolymers of fluorene and phenylenevinylene, known as poly(fluorene-alt-phenylenevinylene)s (PFVs), represent a significant class of conjugated polymers. The synthesis of these materials can be achieved through methods such as the Wittig or Gilch polycondensation. For instance, novel 'hairy-rod' PFV copolymers have been synthesized via Wittig polycondensation, incorporating well-defined oligomeric side chains. tandfonline.com The thermal properties of these copolymers are influenced by their molecular weight and the nature of the side chains. tandfonline.com The glass transition temperature (Tg) of PFVs can be affected by the substitution at the 9-position of the fluorene ring; branched side chains, for example, have been observed to lower the Tg compared to their linear n-alkyl counterparts. tandfonline.com
Table 1: Properties of Representative Poly(fluorene-alt-phenylenevinylene) Derivatives
| Property | Finding | Source |
| Synthesis Method | Wittig Polycondensation | tandfonline.com |
| Thermal Stability (Tw5) | Generally varies between 300 and 400 °C for PFV homopolymers. tandfonline.com | tandfonline.com |
| Glass Transition (Tg) | A di-ethyl-hexyl substituted PFV showed a Tg of 165 °C. tandfonline.com | tandfonline.com |
Poly(fluorene-alt-thienyl-benzothiadiazole) Constructs
The copolymerization of fluorene units with electron-accepting thienyl-benzothiadiazole moieties yields donor-acceptor (D-A) copolymers with narrowed band gaps, shifting their emission into the longer wavelengths of the visible spectrum. A prominent example is Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] (PFDTBT), which is synthesized via palladium-catalyzed Suzuki coupling polymerization. mdpi.commdpi.com This D-A structure facilitates intramolecular charge transfer (ICT), which is key to its electronic properties. mdpi.com
By varying the synthesis conditions, such as reaction time and the use of a phase-transfer catalyst like Aliquat 336, the properties of PFDTBT can be optimized to produce copolymers with higher molar masses (Mw > 20,000 g/mol ) and improved thermal stability. mdpi.com These copolymers exhibit red emission, and even low concentrations of the 4,7-di-2-thienyl-2,1,3-benzothiadiazole (DBT) unit can effectively quench the characteristic blue fluorescence of polyfluorene. mdpi.com20.210.105 The HOMO and LUMO energy levels of these materials are suitable for applications in organic photovoltaics and light-emitting diodes, with reported HOMO levels around -5.5 eV and optical band gaps near 1.9 eV. mdpi.commdpi.com
Table 2: Research Findings on Poly(fluorene-alt-thienyl-benzothiadiazole) Copolymers
| Parameter | Value / Observation | Source |
| Copolymer Example | Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] (PFDTBT) | mdpi.com |
| Synthesis Method | Palladium-catalyzed Suzuki Coupling | mdpi.com20.210.105 |
| Molecular Weight (Mw) | > 20,000 g/mol (optimized conditions) | mdpi.com |
| Emission Color | Saturated Red | mdpi.com20.210.105 |
| Emission Maxima | Shifts from 628 nm to 674 nm as DBT content increases from 1% to 35%. 20.210.105 | 20.210.105 |
| HOMO Energy Level | -5.45 eV to -5.52 eV | mdpi.com |
| Optical Band Gap (Egopt) | ~1.92 eV | mdpi.commdpi.com |
| Quantum Efficiency (max) | 1.4% (for copolymer with 15% DBT) | 20.210.105 |
Poly(fluorene-alt-thiophene S,S-dioxide) for Frontier Level Control
The incorporation of thiophene (B33073) S,S-dioxide units into a polyfluorene backbone is a powerful strategy for tuning the polymer's frontier energy levels. The thiophene S,S-dioxide moiety is strongly electron-deficient, which significantly lowers both the HOMO and LUMO energy levels of the resulting copolymer compared to the fluorene homopolymer. aip.org This alternation of electron-donating fluorene units with electron-accepting thiophene S,S-dioxide units creates a D-A structure that can lead to intramolecular charge transfer and dual fluorescence, with emission from both a local excited state and an ICT state. aip.org
For example, in co-oligomers of fluorene and dibenzothiophene-S,S-dioxide (FSF), the LUMO energy level was calculated to be -2.17 eV, which is considerably lower than that of the fluorene trimer FFF (-1.61 eV). aip.org Similarly, the HOMO level of FSF is lowered to -5.80 eV compared to -5.41 eV for FFF. aip.org This modulation of frontier orbitals directly reduces the band gap and shifts the material's absorption and emission spectra. aip.org Copolymers based on fluorene and various thiophene-S,S-dioxide derivatives have been synthesized that exhibit emissions ranging from orange-red to deep red, demonstrating effective control over the optoelectronic properties. 20.210.105researchgate.net
Table 3: Frontier Energy Level Control in Fluorene/Thiophene S,S-Dioxide Oligomers
| Oligomer | HOMO (eV) | LUMO (eV) | Band Gap (Eg) (eV) | Source |
| FFF (Fluorene Trimer) | -5.41 | -1.61 | 3.80 | aip.org |
| FSF (Fluorene-S,S-dioxide Trimer) | -5.80 | -2.17 | 3.65 | aip.org |
Poly(fluorene-alt-anthracene) Conjugated Polymers
Copolymers that alternate fluorene and anthracene (B1667546) units combine the properties of two efficient blue-light-emitting materials. nanoscience.or.kr These copolymers, such as poly(9,9-dioctylfluorene-co-9,10-diphienylanthracene) (PFAN), are typically synthesized via the Suzuki coupling reaction. nanoscience.or.kr The resulting polymers demonstrate excellent solubility in common organic solvents and high thermal stability, which is crucial for device fabrication and operation. nanoscience.or.kr
The ratio of fluorene to anthracene in the polymer backbone can be varied to fine-tune the photoluminescent (PL) and electroluminescent (EL) properties. Studies on PFAN copolymers with different molar ratios (e.g., 50:50, 75:25, 90:10 of fluorene to anthracene) show maximum PL wavelengths around 440-443 nm and EL peaks around 442-450 nm, producing strong blue emission. nanoscience.or.kr These materials exhibit high number-average molecular weights (Mn) and moderate polydispersity indices (PDI), indicative of successful polymerization. nanoscience.or.kr
Table 4: Properties of Poly(fluorene-alt-anthracene) (PFAN) Copolymers
| Polymer (Fluorene:Anthracene) | Mn ( g/mol ) | PDI | PL λmax (nm) | EL λmax (nm) | Source |
| PF50AN50 | 17,935 | 1.92 | 440 | 442 | nanoscience.or.kr |
| PF75AN25 | 22,100 | 1.71 | 440 | 442 | nanoscience.or.kr |
| PF90AN10 | 17,001 | 1.37 | 443 | 450 | nanoscience.or.kr |
Poly(fluorene-alt-quinoxaline) Architectures
Quinoxaline (B1680401) is another valuable electron-accepting unit that can be copolymerized with fluorene to create D-A polymers for organic electronics. elsevierpure.comresearchgate.net The resulting poly(fluorene-alt-quinoxaline) copolymers are synthesized using palladium-catalyzed Suzuki-Miyaura coupling reactions, reacting a fluorene-bis(boronic acid ester) monomer with a dibromo-quinoxaline derivative. elsevierpure.comnanoscience.or.kringentaconnect.com By optimizing reaction conditions, polymers with number-average molecular weights up to 17.2 kDa and low dispersity (PDI ≈ 1.3) can be achieved. elsevierpure.com
These copolymers are soluble in common organic solvents and typically exhibit good thermal stability, with high decomposition and glass transition temperatures. nanoscience.or.kringentaconnect.com For example, a poly(9,9-dioctylfluorene-co-2,3-bis(4-hexyloxyphenyl)quinoxaline) showed a decomposition temperature of 420 °C and a glass transition temperature of 159 °C. nanoscience.or.kringentaconnect.com The incorporation of the quinoxaline acceptor allows for tuning of the emission color from blue to green. elsevierpure.comnanoscience.or.kringentaconnect.com A copolymer known as PFQ10 showed blue photoluminescence with an emission maximum at 459 nm, while other derivatives have been designed to produce pure green light with emission maxima around 502 nm. elsevierpure.comingentaconnect.com These materials have demonstrated utility in organic light-emitting diodes (OLEDs). elsevierpure.comingentaconnect.com
Table 5: Characteristics of Poly(fluorene-alt-quinoxaline) Copolymers
| Parameter | Value / Observation | Source |
| Synthesis Method | Suzuki-Miyaura Coupling Reaction | elsevierpure.comnanoscience.or.kringentaconnect.com |
| Molecular Weight (Mn) | Up to 17.2 kDa | elsevierpure.com |
| Polydispersity Index (PDI) | ~1.3 | elsevierpure.com |
| Thermal Decomposition (Td) | 420 °C (for a dioctylfluorene-quinoxaline copolymer) | nanoscience.or.kringentaconnect.com |
| Glass Transition (Tg) | 159 °C (for a dioctylfluorene-quinoxaline copolymer) | nanoscience.or.kringentaconnect.com |
| Emission Maxima (λmax) | 459 nm (blue); 502 nm (green) depending on structure | elsevierpure.comingentaconnect.com |
| Band Gap | 2.51 eV (for a green-emitting copolymer) | nanoscience.or.kringentaconnect.com |
Controlled Polymerization Methodologies for Well-Defined Macromolecules
The synthesis of polymers with precise control over molecular weight, a narrow molecular weight distribution (low PDI), and defined end-group functionality is crucial for creating high-performance materials. Controlled polymerization techniques, such as atom transfer radical polymerization (ATRP), offer a pathway to achieve such well-defined macromolecular architectures. nih.gov
Atom Transfer Radical Polymerization (ATRP) Mechanisms with Iodinated Monomers
Atom Transfer Radical Polymerization (ATRP) is a robust controlled radical polymerization technique that relies on establishing a dynamic equilibrium between a small number of active, growing radical species and a large majority of dormant species. labinsights.nlbeilstein-journals.org The general mechanism involves the reversible transfer of a halogen atom (X) from a dormant polymer chain (P-X) to a transition metal catalyst in a low oxidation state (e.g., Cu(I)/L). beilstein-journals.org This process generates the active propagating radical (P•) and the catalyst in a higher oxidation state (e.g., X-Cu(II)/L). beilstein-journals.org The equilibrium is heavily shifted towards the dormant species, which keeps the concentration of radicals low and minimizes termination reactions. labinsights.nl
The choice of the halogen atom on the initiator (R-X) is critical. While chlorine and bromine are most commonly used, iodine can also be employed to mediate ATRP. diva-portal.orgacs.org The use of iodine-based initiators has been reported for the controlled polymerization of monomers such as acrylates and styrene. diva-portal.orgacs.org The carbon-iodine (C-I) bond is weaker than the corresponding C-Br and C-Cl bonds, which influences the activation/deactivation equilibrium. diva-portal.org This means the C-I bond can undergo homolytic cleavage to generate the necessary radical for polymerization. diva-portal.org The successful application of ATRP with iodinated monomers or initiators allows for the synthesis of well-defined polymers with predetermined molecular weights and narrow polydispersities, expanding the scope of materials that can be precisely engineered. labinsights.nl
Optimization of Polymerization Conditions and Molecular Weight Control
The optimization of polymerization conditions is paramount for controlling the molecular weight (Mn), polydispersity index (PDI), and ultimately the optoelectronic properties of the resulting polymers. Key parameters that are manipulated include the choice of catalyst and its loading, solvent, base, temperature, reaction time, and monomer stoichiometry. tandfonline.comrsc.orgresearchgate.net
In Direct Arylation Polycondensation (DArP), for instance, the catalyst system plays a pivotal role. Studies on fluorene-based copolymers have shown that the catalyst concentration can significantly impact the molecular weight. For a series of fluorene-diketopyrrolopyrrole copolymers, a gradual addition of palladium acetate (B1210297) catalyst, reaching a total of 12 mol%, was found to be optimal, yielding the highest molecular weight (Mn = 13.8 kDa) and reaction yield (81.5%). mdpi.com In another study, a highly efficient system using Pd₂(dba)₃·CHCl₃ with a specific phosphine (B1218219) ligand in THF or toluene afforded polyfluorene copolymers with exceptionally high molecular weights (Mn up to 347,700). acs.org The reaction temperature and time are also critical; while traditional DArP requires high temperatures (>100 °C), recent developments have enabled room-temperature synthesis of a polyfluorene derivative (PEDOTF) from 9,9-dioctyl-2,7-diiodofluorene, achieving molecular weights up to 15 kg/mol . nih.gov
The table below summarizes the optimization of DArP for a fluorene-diketopyrrolopyrrole copolymer, illustrating the effect of catalyst loading on molecular weight and yield.
| Entry | Catalyst Loading (mol%) | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Yield (%) |
| PFDPP-1 | 8 | 11.2 | 34.8 | 3.1 | 70.4 |
| PFDPP-2 | 12 | 13.8 | 43.8 | 3.1 | 81.5 |
| PFDPP-3 | 16 | 12.1 | 37.5 | 3.1 | 75.6 |
| Data adapted from a study on fluorene-diketopyrrolopyrrole copolymers synthesized via DArP. mdpi.com |
For chain-growth polymerization methods like Suzuki-Miyaura Catalyst-Transfer Polycondensation (SCTP), molecular weight can be controlled by adjusting the monomer-to-initiator ratio. rsc.org This "living" polymerization mechanism allows for the synthesis of polyfluorenes with controlled molecular weights ranging from 4.8 to 69.4 kDa and narrow polydispersities (PDI ≈ 1.14–1.38). rsc.org The living nature is confirmed by experiments where the molecular weight increases linearly with monomer conversion and upon sequential monomer addition. rsc.orgacs.org
The table below shows the control of molecular weight in SCTP of a fluorene monomer by varying the monomer-to-initiator ratio.
| Run | [Monomer]₀/[Initiator]₀ | Mn, GPC (kDa) | PDI (Mw/Mn) |
| 1 | 15 | 4.8 | 1.14 |
| 2 | 30 | 10.0 | 1.24 |
| 3 | 45 | 14.5 | 1.25 |
| 4 | 90 | 32.1 | 1.35 |
| 5 | 180 | 69.4 | 1.38 |
| Data adapted from a study on the controlled synthesis of polyfluorenes via SCTP. rsc.org |
Ultimately, precise control over polymerization conditions enables the tailoring of polymer chain length and architecture, which is essential for optimizing the performance of materials in electronic and optoelectronic devices. researchgate.net
Structural and Morphological Investigations of 9,9 Didecyl 2,7 Diiodofluorene Derived Polymers
Analysis of Polymer Backbone Conformation and Planarity
The conformation of the polyfluorene backbone is a critical factor influencing the extent of π-conjugation and, consequently, the electronic properties of the material. The dihedral angle between adjacent fluorene (B118485) units determines the degree of planarity. In polymers derived from 9,9-didecylfluorene, several distinct backbone conformations can exist.
Typically, in the solid state, these polymers can adopt a glassy or amorphous conformation characterized by a random distribution of torsional angles between monomer units. aps.org This disordered state is often found in rapidly cooled films. However, under specific processing conditions, such as solvent vapor annealing or slow cooling from the melt, a more planar and ordered conformation, known as the β-phase, can be induced. aps.orgnih.gov
The β-phase is characterized by a nearly coplanar arrangement of the fluorene units, with inter-monomer torsion angles approaching 180°. aps.orgnih.gov This extended conformation leads to a significant red-shift in the absorption and emission spectra due to the increased effective conjugation length. The formation of the β-phase is influenced by the length of the alkyl side chains; the presence of long alkyl chains like decyl groups can facilitate the formation of this planar conformation. imperial.ac.uk
Density Functional Theory (DFT) calculations on similar poly(9,9-dialkylfluorene)s have shown that the energy barrier for rotation between fluorene units is relatively low, allowing for the adoption of various conformations. nih.gov The planarity of the backbone is a delicate balance between the energy gain from increased π-conjugation in a planar state and the steric hindrance from the bulky side chains.
Table 1: Comparison of Backbone Conformations in Polyfluorenes
| Conformation | Typical Inter-monomer Torsion Angle | Key Characteristics |
|---|---|---|
| Amorphous (Glassy) | ~135° | Disordered, reduced π-conjugation |
| β-Phase | ~180° | Planar, extended π-conjugation, red-shifted spectra nih.gov |
Examination of Molecular Packing and Interchain Interactions in Solid Films
The molecular packing and interchain interactions in solid films of 9,9-didecylfluorene-derived polymers are heavily influenced by the long, flexible decyl side chains. These side chains are oriented perpendicular to the polymer backbone and play a crucial role in mediating the distance between adjacent polymer chains. researchgate.net
In crystalline regions, the polymer chains arrange into well-defined structures. X-ray diffraction studies on analogous polyfluorenes like PFO have revealed a layered arrangement. researchgate.netresearchgate.net The backbones of the polymers form sheets, and these sheets are separated by the interdigitated alkyl side chains. This interdigitation is a key factor in the close packing of the polymer chains. The interchain distance within a sheet is a critical parameter for charge transport, as it affects the π-π stacking and orbital overlap between adjacent chains. For crystalline PFO, this stacking distance has been reported to be approximately 5.89 Å. researchgate.net It is expected that polymers with didecyl chains would exhibit a similar layered structure, with the longer side chains potentially leading to a slightly larger spacing between the layers of backbones.
Grazing-incidence X-ray diffraction (GIXD) has been a powerful tool to probe the molecular orientation at the surface of thin films. For polyfluorenes with long alkyl side chains, it has been observed that the polymer backbones can align parallel to the substrate surface. researchgate.netfz-juelich.de This orientation is beneficial for applications like field-effect transistors where in-plane charge transport is desired. The degree of orientation can be influenced by processing techniques such as annealing.
Table 2: Typical Structural Parameters for Crystalline Long-Chain Polyfluorenes (based on PFO and PF9 data)
| Parameter | Description | Typical Value |
|---|---|---|
| Inter-layer spacing (a-axis) | Distance between layers of polymer backbones | ~28.70 Å (for PF9) researchgate.net |
| π-stacking distance (b-axis related) | Distance between adjacent polymer backbones within a layer | ~5.89 Å (for PF9) researchgate.net |
| Monomer repeat distance | Length of one monomer unit along the backbone | ~8.33 Å (for PF9) researchgate.net |
Characterization of Amorphous and Crystalline Domains
Polymers derived from 9,9-Didecyl-2,7-diiodofluorene are semicrystalline materials, meaning they possess both ordered crystalline domains and disordered amorphous regions. The ratio and nature of these domains significantly impact the material's properties.
The crystalline domains in long-chain polyfluorenes can exist in different polymorphic forms, most notably the α and α' phases. researchgate.net The α phase is the more thermodynamically stable form, while the α' phase is a kinetically favored, metastable form that appears at lower crystallization temperatures. researchgate.net These phases differ slightly in their unit cell parameters and the packing of the polymer chains. For instance, in PFO, the α' phase exhibits a slightly larger b-axis dimension compared to the α phase. researchgate.net Transmission electron microscopy and X-ray diffraction are the primary techniques used to identify and characterize these different crystalline forms. researchgate.net
The amorphous regions, on the other hand, lack long-range order. The polymer chains in these domains are in a disordered, glassy state. aps.org While the crystalline domains are important for charge transport due to their ordered nature, the amorphous regions can contribute to the material's mechanical flexibility and can also play a role in photophysical processes by acting as sites for exciton (B1674681) trapping.
The degree of crystallinity in these polymers can be controlled by the processing conditions. Thermal annealing above the glass transition temperature can promote the growth of crystalline domains. fz-juelich.de The presence of long didecyl side chains is expected to influence the crystallization kinetics, potentially leading to a higher degree of crystallinity compared to polymers with shorter side chains due to increased van der Waals interactions between the chains.
Electronic and Optical Properties of 9,9 Didecyl 2,7 Diiodofluorene Derived Materials
Frontier Orbital Energy Level Engineering
The performance of organic electronic devices is fundamentally governed by the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the constituent materials. Engineering these frontier orbitals is a key strategy in designing materials for specific applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The HOMO and LUMO energy levels of materials derived from 9,9-didecyl-2,7-diiodofluorene are determined by the molecular structure of the resulting polymer or oligomer. In copolymers, the fluorene (B118485) unit acts as an electron-donating segment, and its HOMO/LUMO levels are modulated by the electronic nature of the comonomer.
For instance, in copolymers of 9,9-dialkylfluorene with electron-withdrawing units like 2,1,3-benzothiadiazole (BT), the HOMO level is typically delocalized along the polymer backbone, including the fluorene segments, while the LUMO level becomes localized on the electron-accepting BT unit. umons.ac.be This separation of frontier orbitals is a hallmark of donor-acceptor copolymers. The energy levels can be experimentally determined using electrochemical methods such as cyclic voltammetry. Increasing the electron-donating character of substituents tends to raise both HOMO and LUMO energy levels, while increasing electron-withdrawing character has the opposite effect. researchgate.netsemanticscholar.org
Table 1: Experimentally Determined HOMO/LUMO Levels of Selected Fluorene-Based Copolymers This table is representative of typical values for fluorene-based donor-acceptor copolymers. Specific values for 9,9-didecylfluorene derivatives may vary based on the exact comonomer and measurement conditions.
| Copolymer System | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) |
|---|---|---|---|
| Polyfluorene-alt-Benzothiadiazole (F8BT) | -5.80 | -3.50 | 2.30 |
| Polyfluorene-alt-dicyanophenanthrene | -5.85 | -3.01 | 2.84 |
| Poly(9,9-dioctylfluorene) (PFO) | -5.75 | -2.35 | 3.40 |
The ionization potential (IP) and electron affinity (EA) are directly related to the HOMO and LUMO energy levels, respectively (IP ≈ -E_HOMO and EA ≈ -E_LUMO). By strategically selecting comonomers to copolymerize with this compound, these fundamental electronic parameters can be precisely tuned.
Incorporating strong electron-withdrawing units, such as dicyanostilbene or phenanthrene-9,10-dicarbonitrile, into the polyfluorene backbone effectively lowers the LUMO energy level, thereby increasing the electron affinity. nih.govmdpi.com This strategy is crucial for developing n-type or ambipolar materials for organic electronics. Conversely, copolymerization with electron-rich moieties can raise the HOMO level, decreasing the ionization potential and facilitating hole injection and transport. This structural tuning allows for the rational design of materials with electronic properties tailored for specific device architectures. semanticscholar.org
In donor-acceptor copolymers derived from this compound, photoexcitation often leads to an intramolecular charge transfer (ICT) from the electron-rich fluorene unit (donor) to the electron-deficient comonomer (acceptor). researchgate.net This is evidenced by a significant solvatochromic shift in emission spectra, where the emission red-shifts in more polar solvents, indicating a larger dipole moment in the excited state compared to the ground state. researchgate.net
The extent of charge delocalization is influenced by the degree of conjugation and the polymer's conformation. umons.ac.be The HOMO is often delocalized across the entire conjugated backbone, facilitating hole transport. In contrast, upon excitation, the electron is transferred to the acceptor unit, and the resulting LUMO becomes localized on that moiety. umons.ac.be In copolymers with a low fraction of acceptor units, the exciton (B1674681) can have a significant charge-transfer character. umons.ac.be This ICT mechanism is fundamental to the operation of many organic electronic devices and influences properties like emission color and efficiency. researchgate.net
Photophysical Characteristics
The photophysical properties, including light absorption and emission, are defining features of these materials and are central to their use in applications like OLEDs, sensors, and lasers.
Polyfluorenes, including those synthesized from this compound, typically exhibit a strong absorption band in the near-ultraviolet region, corresponding to the π-π* transition of the conjugated backbone. For pristine poly(9,9-dialkylfluorene), this absorption maximum (λ_max) is usually around 380-390 nm. mdpi.com
Polyfluorene homopolymers are known for their strong blue emission with high photoluminescence quantum yields (PLQY), often exceeding 70-80% in solution. 20.210.105 The emission spectrum is typically well-structured, with a primary peak around 420 nm and vibronic sidebands. 20.210.105
In donor-acceptor copolymers, efficient energy transfer occurs from the fluorene segments to the lower-energy acceptor units. nih.govmdpi.com This results in emission from the acceptor moiety, allowing for the tuning of the emission color across the entire visible spectrum. For example, incorporating small amounts of dicyanostilbene units leads to yellow-green emission, while 9,10-dicyanophenanthrene units result in greenish-blue emission. nih.gov The PLQY of these copolymers can be high, but is sensitive to factors like aggregation, excimer formation, and the presence of chemical defects (e.g., fluorenone), which can act as quenching sites. mdpi.com The formation of the β-phase in polyfluorene films has been shown to enhance photoluminescence intensity. semanticscholar.org
Table 2: Photophysical Properties of Selected Fluorene-Based Polymers This table presents typical absorption and emission data for fluorene-based polymers in solution or thin film form. The specific values can be influenced by solvent, concentration, and morphology.
| Polymer System | Absorption λ_max (nm) | Emission λ_max (nm) | PL Quantum Yield (Φ_PL) |
|---|---|---|---|
| Poly(9,9-dioctylfluorene) (PFO) | ~390 | ~420, 440 | up to 0.87 (in solution) 20.210.105 |
| PFO β-phase | ~437 | ~444 | Enhanced vs. glassy phase semanticscholar.org |
| Polyfluorene-alt-Benzothiadiazole (F8BT) | ~455 | ~550 | ~0.55-0.65 |
| Polyfluorene-co-dicyanophenanthrene | ~385 | ~468 | Not specified |
Electroluminescence (EL) Properties and Color Tunability Across the Visible Spectrum
The electroluminescent (EL) properties of polymers derived from 9,9-dialkyl-2,7-diiodofluorene precursors are highly tunable, making them excellent candidates for organic light-emitting diodes (OLEDs). The emission color of these polyfluorene-based materials can be precisely controlled by incorporating various comonomers into the polymer backbone. This strategy of copolymerization effectively alters the energy bandgap of the resulting material, thereby tuning the wavelength of the emitted light.
By copolymerizing fluorene units with other aromatic or heterocyclic moieties, researchers have successfully developed materials that emit light across the entire visible spectrum. For instance, copolymers of fluorene with dicyanostilbene have been shown to exhibit yellow-green luminescence, while those incorporating 9,10-dicyanophenanthrene produce a greenish-blue emission. nycu.edu.tw The introduction of thiazolothiazole units into the polyfluorene main chain has led to the fabrication of bright blue-emitting OLEDs. researchgate.net Furthermore, the emission color can be shifted to the red end of the spectrum by copolymerizing fluorene with units such as 4,7-di(4-hexylthien-2-yl)-2,1,3-benzothiadiazole.
The performance of OLEDs fabricated from these materials can be significant. For example, a device using a fluorene copolymer with a small amount (2.5 mol%) of 9,10-dicyanophenanthrene demonstrated a maximum brightness of 9230 cd/m² and a maximum current efficiency of 3.33 cd/A. nycu.edu.tw Similarly, by incorporating an N-phenyl-1,8-naphthalimide moiety, the emission color of polyfluorene can be tuned from blue to green, with one such copolymer achieving a high brightness of 5236 cd/m² and a luminous efficiency of 3.52 cd/A⁻¹.
The following table summarizes the electroluminescence characteristics of various fluorene-based copolymers, demonstrating the broad color tunability achievable.
| Copolymer System | Emission Color | Maximum Brightness (cd/m²) | Maximum Efficiency (cd/A) | Commission Internationale de l'Eclairage (CIE) Coordinates |
|---|---|---|---|---|
| Fluorene with 9,10-dicyanophenanthrene (2.5 mol%) | Greenish-Blue | 9230 | 3.33 | Not Reported |
| Fluorene with dicyanostilbene | Yellow-Green | Not Reported | Not Reported | Not Reported |
| Poly[2,7-(9,9′-dioctylfluorene)-co-N-phenyl-1,8-naphthalimide] (PFONPN01) | Blue to Green | 5236 | 3.52 | (0.17, 0.22) to (0.24, 0.49) |
| Fluorene with 2,5-di(2-hexyloxyphenyl)thiazolothiazole | Blue | Not Reported | Not Reported (Quantum Efficiency 0.44%) | Not Reported |
Two-Photon Absorption (2PA) Cross-Section Enhancement
Materials derived from this compound have also shown significant promise in the field of nonlinear optics, particularly for applications requiring high two-photon absorption (2PA). The 2PA cross-section (σ₂) is a measure of a material's ability to simultaneously absorb two photons. A large 2PA cross-section is highly desirable for applications such as 3D microfabrication, optical data storage, and two-photon fluorescence microscopy.
The molecular architecture of fluorene-based compounds plays a crucial role in determining their 2PA efficiency. Research has demonstrated that creating donor-π-acceptor (D-π-A) or acceptor-π-acceptor (A-π-A) structures can significantly enhance the 2PA cross-section. For instance, incorporating benzothiazole moieties as electron-acceptor groups and diphenylamino groups as electron-donors into a fluorenyl core has led to compounds with high 2PA cross-sections.
Furthermore, extending the π-conjugation length, for example by introducing alkynyl triple bonds, has been shown to increase the 2PA cross-section. A study on a series of fluorene-based molecules revealed that doubling the number of alkynyl triple bonds resulted in a significant enhancement of the 2PA cross-section from approximately 335 GM to 1093 GM at 730 nm (where 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹). Another series of diphenylaminofluorene-based materials, including a model compound, an oligomer, and a polymer, demonstrated a substantial increase in the 2PA cross-section with an increasing number of chromophore units, with the polymer exhibiting a very large two-photon absorption cross-section. acs.org A diarylethene-fluorenyl derivative, 1,2-bis(5-(9,9-didecyl-7-nitro-9H-fluoren-2-yl)-2-methylthiophen-3-yl)cyclopent-1-ene, has also been reported to exhibit large 2PA cross-sections. researchgate.net
The table below presents the two-photon absorption cross-section values for several fluorene derivatives, illustrating the impact of molecular structure on this nonlinear optical property.
| Compound/Material | Maximum 2PA Cross-Section (σ₂) (GM) | Wavelength (nm) |
|---|---|---|
| Fluorene-Benzothiadiazole Copolymer (PFDTBT) | ~1300 | Not Specified |
| Fluorene-based dye with alkynyl triple bonds (Compound IV) | ~1093 | 730 |
| Fluorene-based dye (Compound III) | ~563 | 730 |
| Poly(9,9-didecyl-2,7-diphenylaminofluorene) | 6800 - 17200 | Not Specified |
| N-(7-benzothiazol-2-yl-9,9-bis-decyl-9H-fluoren-2-yl)-acetamide | ~600 | Not Specified |
Thermal and Chemical Stability of Fluorene-Based Conjugated Systems
The thermal and chemical stability of materials derived from this compound is a critical factor for their long-term performance and reliability in electronic devices. Polyfluorenes and their copolymers are generally known for their good thermal stability.
Thermogravimetric analysis (TGA) is commonly used to assess the thermal stability of these polymers by measuring weight loss as a function of temperature. wikipedia.orgpolymersolutions.comyoutube.com For many fluorene-based copolymers, the decomposition temperature (Td), defined as the temperature at which 5% weight loss occurs, is often above 370 °C, indicating high thermal robustness. nycu.edu.tw For example, a series of polyfluorenes containing N-phenyl-1,8-naphthalimide moieties exhibited onset decomposition temperatures in the range of 340–405 °C.
In addition to decomposition temperature, the glass transition temperature (Tg) is another important parameter that characterizes the thermal properties of these amorphous or semi-crystalline polymers. The Tg represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For the aforementioned polyfluorenes with N-phenyl-1,8-naphthalimide units, the glass transition temperatures were found to be in the range of 123–134 °C.
Despite their high thermal stability, fluorene-based polymers can be susceptible to chemical degradation, particularly through photo-oxidation. acs.org This degradation process often involves the oxidation of the carbon at the 9-position of the fluorene ring, leading to the formation of fluorenone defects. acs.org The presence of these fluorenone moieties can act as emission quenchers or create undesirable green emission in blue-emitting devices, thus degrading the device performance and color purity over time. The introduction of certain comonomers, such as those with electron-withdrawing trifluoromethylphenylene units, has been shown to enhance the anti-autoxidation ability of the fluorene rings, thereby improving spectral stability.
The following table provides a summary of the thermal properties of selected fluorene-based copolymers.
| Polymer System | Decomposition Temperature (Td at 5% weight loss) (°C) | Glass Transition Temperature (Tg) (°C) |
|---|---|---|
| Poly(fluorene)s with 1,3,4-oxadiazole dendritic pendants | > 370 | Not Reported |
| Poly[2,7-(9,9′-dioctylfluorene)-co-N-phenyl-1,8-naphthalimide] | 340 - 405 | 123 - 134 |
| Copolyimide with fluorene rigid conjugated structure (CPI-3) | ~550 | Not Reported |
Advanced Characterization Methodologies for 9,9 Didecyl 2,7 Diiodofluorene Derivatives
Spectroscopic Analysis Techniques
Spectroscopy is a cornerstone in the characterization of fluorene-based materials, providing detailed insights into their structural and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of 9,9-Didecyl-2,7-diiodofluorene and its subsequent polymer derivatives. By analyzing the magnetic properties of atomic nuclei, ¹H-NMR and ¹³C-NMR provide a detailed map of the hydrogen and carbon atoms within the molecule.
In the ¹H-NMR spectrum of a 9,9-dialkyl-2,7-dihalofluorene, distinct signals corresponding to the aromatic protons on the fluorene (B118485) core, the aliphatic protons of the decyl side chains, and the terminal methyl groups are expected. The aromatic protons typically appear in the downfield region (around 7.5-7.8 ppm) due to the deshielding effect of the aromatic ring currents. The protons on the long alkyl chains (the -CH₂- groups) produce a series of overlapping signals in the upfield region (approximately 1.0-2.0 ppm), while the terminal methyl (-CH₃) protons typically appear as a triplet around 0.8 ppm.
¹³C-NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum shows distinct signals for the quaternary carbons of the fluorene backbone, the carbon atoms bonded to the iodine (which are shifted due to the halogen's electronegativity), the aromatic C-H carbons, and the various carbons of the decyl side chains. The C9 carbon, substituted with two decyl groups, has a characteristic chemical shift around 55 ppm.
These NMR techniques are fundamental for verifying the success of synthesis by confirming the attachment of the decyl chains at the C9 position and the iodine atoms at the C2 and C7 positions.
Table 1: Representative ¹H-NMR and ¹³C-NMR Chemical Shifts for 9,9-Dialkyl-2,7-dihalofluorene Structures
| Atom Type | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |
|---|---|---|
| Aromatic Protons | 7.5 - 7.8 | 120 - 153 |
| Methylene (B1212753) (α to C9) | ~1.9 - 2.1 | ~40 |
| Methylene (Alkyl Chain) | ~1.0 - 1.4 | 22 - 32 |
| Terminal Methyl (-CH₃) | ~0.8 | ~14 |
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups and chemical bonds present in a molecule. By measuring the absorption of infrared radiation, an FT-IR spectrum provides a unique "fingerprint" of the compound. For this compound and its polymers, FT-IR is used to confirm the presence of key structural components.
The spectrum of a polyfluorene derivative typically displays several characteristic absorption bands. The C-H stretching vibrations of the alkyl chains are observed in the 2850-2960 cm⁻¹ region. mdpi.com Aromatic C-H stretching vibrations appear at slightly higher wavenumbers, typically above 3000 cm⁻¹. The stretching of carbon-carbon double bonds (C=C) within the aromatic fluorene ring gives rise to absorptions in the 1450-1600 cm⁻¹ range. mdpi.comresearchgate.net The presence of the long decyl chains is further confirmed by the C-H bending vibrations around 1375 cm⁻¹ and 1465 cm⁻¹. The C-I (carbon-iodine) bond stretching frequency is expected to appear in the far-infrared region, typically below 600 cm⁻¹, which is at the lower end of the standard mid-IR range.
Table 2: Characteristic FT-IR Vibrational Frequencies for Polyfluorene Derivatives
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 2850 - 2960 | C-H Stretch | Aliphatic (Alkyl Chains) mdpi.com |
| > 3000 | C-H Stretch | Aromatic (Fluorene Ring) researchgate.net |
| 1450 - 1600 | C=C Stretch | Aromatic (Fluorene Ring) mdpi.comresearchgate.net |
| ~1465 | C-H Bend | Aliphatic (-CH₂-) |
Photoluminescence Excitation (PLE) mapping is a powerful technique for studying the electronic properties and excited-state dynamics of fluorescent materials like fluorene derivatives. A PLE map is a two-dimensional contour plot that shows the emission intensity as a function of both the excitation and emission wavelengths.
This detailed map provides more information than a single emission or excitation spectrum. It can reveal the existence of multiple fluorescent species or different electronic transitions within the same molecule. By analyzing the map, researchers can determine the optimal excitation wavelength to achieve the maximum emission intensity. For derivatives of this compound, PLE mapping can be used to understand how chemical modifications or the polymer environment affect the absorption and emission characteristics. For instance, the formation of aggregates or different polymer chain conformations (e.g., the β-phase in polyfluorenes) can lead to new features on the PLE map, providing insight into intermolecular interactions and energy transfer processes.
Electrochemical Characterization
Electrochemical methods are vital for determining the energy levels of the frontier molecular orbitals (HOMO and LUMO), which govern the charge injection and transport properties of these materials in electronic devices.
Cyclic Voltammetry (CV) is the primary technique used to investigate the redox behavior (oxidation and reduction) of this compound derivatives. In a CV experiment, the potential applied to a sample is swept linearly in a cyclic manner, and the resulting current is measured. The potential at which oxidation occurs (anodic peak) and reduction occurs (cathodic peak) provides direct information about the material's electronic energy levels.
The onset of the first oxidation potential (Eₒₓ) is used to estimate the energy of the Highest Occupied Molecular Orbital (HOMO), which corresponds to the energy required to remove an electron from the molecule. Similarly, the onset of the first reduction potential (EᵣₑᏧ) is used to estimate the energy of the Lowest Unoccupied Molecular Orbital (LUMO), representing the energy released when an electron is added. These values are typically calculated relative to a reference standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. The HOMO-LUMO gap, or electrochemical bandgap, can then be calculated from these values and compared with the optical bandgap obtained from UV-Vis absorption spectroscopy.
Table 3: Relationship between CV Potentials and Energy Levels
| CV Parameter | Corresponding Energy Level | Calculation Formula (vs. Fc/Fc⁺) |
|---|---|---|
| Onset Oxidation Potential (Eₒₓ) | HOMO Energy | E(HOMO) = -e [Eₒₓ (vs. Fc/Fc⁺) + 4.8] (eV) |
| Onset Reduction Potential (EᵣₑᏧ) | LUMO Energy | E(LUMO) = -e [EᵣₑᏧ (vs. Fc/Fc⁺) + 4.8] (eV) |
Polymer Molecular Weight and Polydispersity Assessment
For polymeric materials derived from this compound, the molecular weight and its distribution are critical parameters that significantly influence the material's physical, mechanical, and optoelectronic properties.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common method for determining these properties. In GPC, a polymer solution is passed through a column packed with porous gel beads. Larger polymer chains cannot enter the pores as easily and thus elute faster, while smaller chains take a longer path through the pores and elute later. By calibrating the system with standards of known molecular weight (typically polystyrene), the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the sample can be determined.
A high molecular weight is often desirable for good film formation and mechanical stability. The PDI is a measure of the breadth of the molecular weight distribution; a value close to 1.0 indicates a very narrow distribution (i.e., polymer chains of similar length), which is often a sign of a well-controlled polymerization reaction.
Table 4: Typical Molecular Weight Data for Polyfluorene Derivatives from GPC/SEC
| Parameter | Symbol | Description | Typical Value Range |
|---|---|---|---|
| Number-Average Molecular Weight | Mn | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | 10,000 - 100,000 g/mol |
| Weight-Average Molecular Weight | Mw | An average that gives more weight to heavier molecules. | 20,000 - 250,000 g/mol |
Gel Permeation Chromatography (GPC) for Molar Mass Distribution
Gel Permeation Chromatography (GPC) is a standard technique for determining the molar mass distribution of polymeric materials. However, this compound is a monomer, a small molecule with a defined molecular weight, not a polymer. Therefore, GPC is not an applicable method for characterizing its molar mass. This technique is appropriately applied to polymers synthesized from this monomer to determine properties such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). Specific GPC data for the monomer itself is not found in publicly available scientific literature.
Morphological and Solid-State Structural Probes
X-ray Diffraction (XRD) is a powerful analytical technique used to investigate the solid-state structure of materials, distinguishing between crystalline and amorphous forms. For a crystalline solid, XRD patterns show sharp, well-defined peaks at specific diffraction angles (2θ), which correspond to the regular, repeating arrangement of atoms in the crystal lattice. In contrast, an amorphous solid produces a broad, diffuse halo, indicating a lack of long-range atomic order.
Theoretical and Computational Studies of 9,9 Didecyl 2,7 Diiodofluorene and Its Polymeric Derivatives
Density Functional Theory (DFT) Calculations for Electronic and Optical Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules and materials. It is particularly useful for predicting the electronic and optical properties of conjugated organic compounds and polymers.
Prediction of HOMO-LUMO Energy Gaps and Transition Energies
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in determining the electronic behavior of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical factor in determining a material's potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
A hypothetical representation of calculated HOMO-LUMO energies for a similar fluorene (B118485) monomer is presented in the table below. These values are illustrative and based on typical results for related compounds.
| Property | Calculated Value (eV) |
| HOMO Energy | -5.80 |
| LUMO Energy | -2.50 |
| HOMO-LUMO Gap | 3.30 |
| First Transition Energy | 3.75 |
Note: The data in this table is illustrative and based on typical values for similar fluorene derivatives.
Molecular Dynamics Simulations for Polymer Chain Conformations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. For polymeric derivatives of 9,9-Didecyl-2,7-diiodofluorene, MD simulations can provide critical insights into the conformation and packing of polymer chains in both solution and solid states. The arrangement of these polymer chains significantly influences the bulk material properties, including charge transport.
For example, MD simulations coupled with DFT have been used to study the dilute solution properties of poly(9,9-dihexylfluorene-2,7-diyl). These simulations have revealed that the rotation between fluorene units can lead to distinct torsion angles, resulting in long, straight chain sections punctuated by sharp loops. This conformational behavior directly impacts the effective conjugation length and, consequently, the electronic properties of the polymer. Similar conformational characteristics would be expected for poly(this compound), with the longer didecyl chains potentially leading to different interchain packing and solubility.
Computational Modeling of Charge Transport Mechanisms
Understanding how electrical charge moves through a material is fundamental to designing efficient electronic devices. In conjugated polymers, charge transport is typically described by a "hopping" mechanism, where charge carriers (electrons or holes) jump between localized states. Computational models are essential for elucidating the details of this process.
Models for charge transport in polyfluorene derivatives often employ a Gaussian disorder model, which assumes that the charge carriers move between sites with energies that are distributed according to a Gaussian function. The parameters for these models can be informed by DFT calculations of intermolecular electronic couplings and reorganization energies. While specific computational models for poly(this compound) are not available, studies on other polyfluorenes indicate that both energetic disorder (variations in site energies) and positional disorder (variations in the distance and orientation between hopping sites) play a crucial role in determining the charge carrier mobility.
Theoretical Insights into Electron Transfer Kinetics and Reaction Mechanisms
The kinetics and mechanisms of electron transfer are fundamental to the operation of many electronic devices and are also important in understanding the degradation pathways of organic materials. Theoretical studies can provide a detailed picture of the factors that control the rates of electron transfer reactions.
For instance, a study on the kinetics of electron transfer to manganese(VII) by 2,7-diiodofluorene revealed that the reaction proceeds through the formation of an intermediate complex. aps.org The rate of this reaction is influenced by the electronic properties of the fluorene derivative. aps.org Such studies provide a framework for understanding how the iodine substituents in this compound would participate in redox processes. The electron-withdrawing nature of iodine can influence the stability of charged intermediates and the energy barriers for electron transfer. Theoretical calculations can be used to map out the reaction pathways and determine the activation energies for such processes, providing a deeper understanding of the reaction mechanisms at a molecular level.
Applications in Advanced Functional Materials Based on 9,9 Didecyl 2,7 Diiodofluorene Polymers
Organic Optoelectronic Devices
Polymers derived from 9,9-didecyl-2,7-diiodofluorene are at the forefront of research and development in organic optoelectronics. Their unique combination of processability, high photoluminescence quantum yields, and excellent charge carrier mobilities makes them ideal candidates for a range of devices.
High-Performance Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)
Polyfluorenes, including those synthesized from this compound, are highly valued for their application as the emissive layer in OLEDs and PLEDs. mdpi.com These polymers are known for their strong blue fluorescence, a crucial component for achieving full-color displays and white lighting. 20.210.105 The rigid and conjugated structure of the polyfluorene backbone contributes to their high photoluminescence efficiencies. sigmaaldrich.com
The performance of these devices is contingent on the purity of the materials and the architecture of the device. By copolymerizing this compound with other monomers, the emission color can be tuned across the visible spectrum. Furthermore, the introduction of specific co-monomers can enhance charge injection and transport, leading to improved device efficiency and longevity.
Below is a table summarizing the performance of various fluorene-based copolymers in PLEDs, illustrating the typical efficiencies and emission characteristics that can be achieved.
| Polymer System | Emission Color | Max. Luminance (cd/m²) | Current Efficiency (cd/A) |
| Poly(9,9-dioctylfluorene) | Blue | >1,000 | 2.5 |
| PFO-co-DBT | Green | >10,000 | 15 |
| PFO-co-BT | Red | >5,000 | 8 |
This table presents representative data for analogous polyfluorene systems to illustrate typical device performance.
Organic Photovoltaics (OPVs) and Organic Solar Cells
In the realm of solar energy, polymers derived from this compound are utilized as electron-donating materials in the active layer of organic photovoltaic devices. nih.gov The broad absorption spectrum and good charge-transporting properties of polyfluorenes enable the efficient conversion of sunlight into electricity.
In a typical bulk heterojunction (BHJ) solar cell, a blend of a polyfluorene derivative and a fullerene-based acceptor material is used as the active layer. The morphology of this blend is critical for device performance, as it dictates the efficiency of charge separation and transport to the electrodes. The long alkyl chains of the 9,9-didecylfluorene unit play a significant role in influencing the blend morphology and the miscibility of the donor and acceptor components.
The following table showcases the performance of OPVs based on different fluorene (B118485) copolymers, highlighting the power conversion efficiencies (PCE) that have been reported.
| Donor Polymer | Acceptor | Power Conversion Efficiency (%) |
| Poly(9,9-dioctylfluorene-co-bithiophene) | PC₆₁BM | 4.2 |
| Poly(9,9-dioctylfluorene-co-benzothiadiazole) | PC₇₁BM | 6.5 |
| Poly(9,9-didecylfluorene-alt-dithienobenzothiadiazole) | PC₇₁BM | 7.8 |
This table provides illustrative data from related polyfluorene-based OPVs to demonstrate typical performance metrics.
Organic Field-Effect Transistors (OFETs) for Flexible Electronics
The excellent charge-carrying capabilities of polyfluorenes make them suitable for use as the active semiconductor layer in organic field-effect transistors. nih.gov OFETs are the fundamental building blocks of flexible electronic circuits, enabling applications such as flexible displays, wearable sensors, and smart tags.
The performance of an OFET is characterized by its charge carrier mobility and on/off ratio. Polyfluorenes have demonstrated high hole mobilities, and the long decyl chains of 9,9-didecylfluorene-based polymers contribute to the formation of well-ordered thin films, which is essential for efficient charge transport. The solution-processability of these polymers allows for the fabrication of OFETs on flexible substrates using printing techniques, paving the way for low-cost, large-area flexible electronics.
Here is a table summarizing the charge carrier mobilities of OFETs fabricated with various polyfluorene derivatives.
| Polymer Semiconductor | Mobility (cm²/Vs) | On/Off Ratio |
| Poly(9,9-dioctylfluorene) | 1 x 10⁻³ | 10⁵ |
| Poly(9,9-didodecylfluorene) | 5 x 10⁻³ | 10⁶ |
| Poly(9,9-dioctylfluorene-co-bithiophene) | 0.1 | 10⁷ |
This table contains representative data for analogous polyfluorene-based OFETs to indicate typical performance characteristics.
Functionalization and Dispersion of Carbon Nanomaterials
Beyond optoelectronic devices, polymers based on this compound have found a unique application in the field of nanotechnology, specifically in the processing of carbon nanotubes.
Polymer Wrapping for Single-Walled Carbon Nanotube (SWNT) Dispersion and Sorting
Single-walled carbon nanotubes possess extraordinary mechanical and electrical properties, but their tendency to bundle together limits their practical application. Polyfluorenes have been shown to be highly effective dispersing agents for SWNTs in organic solvents. researchgate.net The planar, aromatic backbone of the polymer can interact with the surface of the SWNTs through π-π stacking, while the bulky alkyl side chains provide steric hindrance, preventing the nanotubes from re-aggregating.
Research has shown that the structure of the polyfluorene can lead to the selective dispersion of SWNTs with specific diameters or chiralities. conicet.gov.ar This "polymer wrapping" technique is a promising method for sorting SWNTs, which is a major challenge in the field. The length of the alkyl side chains, such as the decyl groups in polymers derived from this compound, can influence the selectivity of this process. nih.gov For instance, poly(9,9-di-n-dodecyl-fluorenyl-2,7-diyl) has been reported to selectively interact with semiconducting SWNTs. nih.gov
Stimuli-Responsive Polymer Architectures for Reversible Nanomaterial Release
Building upon the concept of polymer wrapping, researchers are developing "smart" polymer systems that can release the dispersed nanomaterials in response to an external stimulus. researchgate.netbohrium.com By incorporating stimuli-responsive units into the polyfluorene backbone or as side chains, it is possible to create polymers that change their conformation or solubility when exposed to triggers such as light, temperature, or pH.
This change in the polymer's properties can disrupt the π-π stacking interaction with the carbon nanotubes, leading to their controlled release. This capability is of great interest for applications such as drug delivery, where the carbon nanotube can act as a carrier and the stimuli-responsive polymer can trigger the release of a therapeutic agent at a specific target site. While specific examples utilizing polymers from this compound in this context are still emerging, the principles established with other stimuli-responsive polymers provide a clear pathway for future research.
Fluorescent Probes and Chemical Sensors (within materials context)
Information not available in the public domain.
Emerging Research Directions and Future Perspectives for 9,9 Didecyl 2,7 Diiodofluorene Chemistry
Rational Design Principles for Enhanced Performance of Fluorene-Based Conjugated Materials
The performance of organic electronic devices is intrinsically linked to the molecular design of the active materials. For fluorene-based conjugated materials derived from 9,9-Didecyl-2,7-diiodofluorene, several rational design principles are being explored to enhance their optoelectronic properties.
One key strategy is the meticulous engineering of the side chains. The length and structure of the alkyl chains at the C9 position of the fluorene (B118485) core, such as the decyl groups in this compound, significantly influence the material's solubility, morphology, and charge transport characteristics. nih.govnih.gov Longer alkyl chains can improve solubility, which is crucial for solution-based processing techniques. However, they can also lead to increased disorder and hinder intermolecular charge hopping. Therefore, optimizing the side-chain length is a critical aspect of molecular design to balance processability and performance.
Another important design principle involves the control of the polymer backbone conformation. Polyfluorenes can exist in different conformational states, such as the amorphous glassy phase and the more ordered β-phase. aps.orgresearchgate.net The formation of the β-phase, characterized by a more planar backbone, has been shown to be an energetically favorable environment for charge carriers, leading to enhanced charge-carrier mobility. aps.orgresearchgate.net The design of copolymers that promote the formation of this β-phase is a promising avenue for improving device performance.
Furthermore, the introduction of different functional groups at the 2 and 7 positions of the fluorene core, by replacing the iodo groups of this compound, allows for the fine-tuning of the electronic energy levels (HOMO and LUMO) of the resulting conjugated materials. This is crucial for achieving efficient charge injection and for controlling the emission color in organic light-emitting diodes (OLEDs).
| Design Principle | Impact on Material Properties |
| Side-Chain Engineering | Influences solubility, morphology, and charge transport. |
| Conformational Control | Formation of β-phase enhances charge-carrier mobility. |
| Functionalization | Tunes electronic energy levels and emission characteristics. |
Strategies for Optimizing Charge Injection and Transport in Organic Electronic Devices
Efficient charge injection from the electrodes and balanced charge transport within the active layer are paramount for the high performance of organic electronic devices. Research into materials derived from this compound is actively exploring strategies to address these challenges.
A significant hurdle in organic electronics is the energy barrier at the interface between the electrode and the organic semiconductor, which impedes efficient charge injection. rsc.orgmpg.descilit.com To mitigate this, the use of charge injection layers (CILs) is a widely adopted strategy. researchgate.net These interlayers can modify the work function of the electrode to better align with the energy levels of the organic semiconductor, thereby reducing the injection barrier. Small molecules and polymeric materials are being investigated as effective CILs in fluorene-based devices.
Moreover, achieving a balance between electron and hole mobilities is crucial for efficient charge recombination in OLEDs. The molecular design of copolymers derived from this compound can be tailored to incorporate both electron-donating and electron-accepting moieties, thereby facilitating the transport of both types of charge carriers.
| Strategy | Objective |
| Charge Injection Layers | Reduce the energy barrier for charge injection from electrodes. |
| Enhancing Molecular Order | Improve charge transport by minimizing the effects of disorder. |
| Minimizing Impurities | Reduce the concentration of charge traps. |
| Balanced Mobilities | Optimize charge recombination efficiency in OLEDs. |
Advancement in Sustainable and Green Synthesis Methodologies for Fluorene Derivatives
The synthesis of conjugated polymers often involves the use of transition metal catalysts and organic solvents, which can have environmental implications. Consequently, there is a growing emphasis on developing more sustainable and green synthesis methodologies for fluorene derivatives like this compound and their subsequent polymerization.
Another key area of advancement is the development of greener cross-coupling reactions, such as the Suzuki and Sonogashira couplings, which are instrumental in the synthesis of polyfluorenes from diiodo-fluorene precursors. Research is focused on using more environmentally benign solvents, such as water, and developing catalyst systems that are more efficient and can be easily recycled. For instance, copper-free Sonogashira coupling reactions in aqueous media using natural surfactants are being explored as a sustainable alternative to traditional methods.
Furthermore, efforts are being made to develop synthetic routes that minimize the generation of waste and avoid the use of hazardous reagents. This includes catalyst-free reactions and the use of solid-supported catalysts that can be easily separated from the reaction mixture. rsc.org
| Green Chemistry Approach | Benefits |
| Microwave-Assisted Synthesis | Faster reactions, higher yields, reduced energy consumption. |
| Greener Coupling Reactions | Use of environmentally benign solvents, recyclable catalysts. |
| Waste Minimization | Catalyst-free reactions, use of solid-supported catalysts. |
Exploration of Novel Device Architectures and Hybrid Material Systems
The versatility of this compound as a monomer allows for its incorporation into a variety of novel device architectures and hybrid material systems, extending its application beyond traditional OLEDs.
One promising area is in the field of perovskite solar cells (PSCs). Fluorene-based materials are being investigated as hole-transporting materials (HTMs) in PSCs, where they facilitate the efficient extraction of holes from the perovskite layer. researchgate.netresearchgate.net The tunable electronic properties and good film-forming characteristics of fluorene derivatives make them attractive candidates for optimizing the performance and stability of PSCs.
Hybrid material systems that combine fluorene-based polymers with other functional materials are also gaining significant attention. For example, composites of polyfluorenes and carbon nanotubes (CNTs) are being explored for applications in conductive films and sensors. mdpi.comresearchgate.net The polyfluorene can act as a dispersing agent for the CNTs, while the CNTs can enhance the electrical conductivity of the composite material. The ability to functionalize the polyfluorene side chains allows for further tailoring of the properties of these hybrid systems. mdpi.comresearchgate.net
Furthermore, the development of new device architectures, such as multi-layer and tandem structures, is enabling the fabrication of more efficient and stable organic electronic devices. The ability to precisely control the properties of fluorene-based materials through rational design makes them well-suited for integration into these advanced device architectures.
| Novel Application | Role of Fluorene Derivative |
| Perovskite Solar Cells | Hole-transporting material. |
| Hybrid Material Systems | Dispersing agent and active component in composites with CNTs. |
| Advanced Device Architectures | Enables fabrication of multi-layer and tandem devices. |
Q & A
Q. What are the optimal synthetic routes for 9,9-Didecyl-2,7-diiodofluorene, and how do reaction conditions influence yield?
The synthesis of diiodofluorene derivatives typically involves halogenation and alkylation steps. A scalable method for analogous compounds (e.g., 9,9-Dimethyl-2,7-diiodofluorene) employs phenyl iodide salts reacting with aldehydes at 120°C under alkaline conditions, yielding >80% purity after column chromatography . For 9,9-didecyl derivatives, substituting methyl groups with decyl chains requires careful control of steric effects. Reaction temperature, solvent polarity, and stoichiometry of iodine sources (e.g., I₂ or iodonium salts) are critical. Lower temperatures (<100°C) may reduce side reactions, while polar solvents (e.g., DMF) enhance solubility of long alkyl chains .
Q. What purification techniques are effective for isolating this compound?
Column chromatography using silica gel with non-polar eluents (e.g., hexane:ethyl acetate, 9:1) is standard for alkylated fluorenes. For iodine-substituted derivatives, recrystallization in toluene or dichloromethane can improve purity, leveraging the compound’s low solubility at reduced temperatures. Monitoring by thin-layer chromatography (TLC) with UV detection at 254 nm ensures separation from unreacted diiodo precursors .
Q. Which spectroscopic methods are most reliable for characterizing this compound?
- NMR : H and C NMR confirm alkyl chain integration and iodine substitution. The absence of proton signals at C2/C7 positions (blocked by iodine) and upfield shifts for didecyl protons are diagnostic .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (e.g., expected [M+H]⁺ at ~660 Da for C₃₃H₅₀I₂).
- XRD : Single-crystal X-ray diffraction resolves iodine positioning and alkyl chain packing, critical for crystallographic studies .
Q. What safety protocols are essential when handling this compound?
Due to iodine’s volatility and potential toxicity:
- Use chemical fume hoods to avoid inhalation.
- Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Avoid dust formation via wet handling or solvent-slurry techniques.
- Store under inert gas (argon) to prevent oxidation .
Advanced Research Questions
Q. How can this compound be integrated into OLEDs, and what experimental parameters determine device efficiency?
This compound’s high electron-withdrawing iodine substituents and alkyl-stabilized fluorene backbone enhance charge transport in emissive layers. To optimize OLED performance:
- Film Morphology : Spin-coating at 2000–3000 rpm with chlorobenzene ensures uniform thin films. Annealing at 80–100°C reduces pinholes .
- Electrochemical Stability : Cyclic voltammetry (CV) in acetonitrile measures HOMO/LUMO levels. Target LUMO < -3.5 eV for efficient electron injection .
- Thermal Analysis : TGA (5% weight loss >300°C) confirms suitability for high-temperature device processing .
Q. What computational methods predict the two-photon absorption (TPA) properties of this compound?
Time-dependent density functional theory (TD-DFT) with CAM-B3LYP/6-31G(d) basis sets models TPA cross-sections. Truncating didecyl chains to methyl groups simplifies calculations while retaining electronic properties. Compare with experimental Z-scan measurements at 800 nm to validate predictions .
Q. How should researchers address contradictions between experimental and computational data for this compound?
Discrepancies often arise from:
- Impurities : Ensure >95% purity via HPLC before characterization.
- Model Simplifications : Theoretical truncation of alkyl chains may underestimate steric effects. Use larger basis sets (e.g., 6-311+G(d,p)) for accuracy .
- Solvent Effects : Include polarizable continuum models (PCM) in simulations to match experimental solvent environments .
Q. What is the impact of didecyl chain length on charge mobility in organic semiconductors?
Long alkyl chains (e.g., C10 vs. C8 in 9,9-dioctyl analogs) enhance solubility but reduce π-π stacking. Balance these effects by:
Q. What mechanistic insights guide cross-coupling reactions (e.g., Suzuki) using this compound?
Iodine’s superior leaving-group ability vs. bromine enables milder conditions (e.g., 60°C, Pd(PPh₃)₄ catalyst). Monitor reaction progress via:
Q. How does environmental exposure (light, oxygen) affect this compound’s stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
